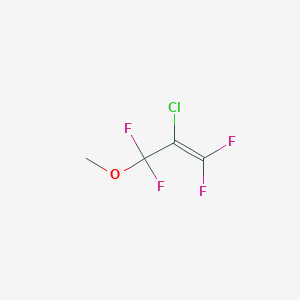![molecular formula C17H16ClNO3 B14515181 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid CAS No. 62665-92-3](/img/structure/B14515181.png)
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a chemical compound known for its unique structure and properties. It is an active metabolite of progabide and functions as an anticonvulsant GABA receptor agonist . This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-aminobutyric acid under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
科学的研究の応用
4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s interaction with GABA receptors makes it valuable in neurobiological research, particularly in understanding neurotransmission and developing anticonvulsant drugs.
Medicine: Its anticonvulsant properties are explored for potential therapeutic applications in treating epilepsy and other neurological disorders.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes
作用機序
The mechanism of action of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with GABA receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects . This interaction involves specific molecular targets and pathways that are crucial for its therapeutic effects.
類似化合物との比較
Similar Compounds
Progabide: The parent compound of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid, also an anticonvulsant.
Gabapentin: Another anticonvulsant that interacts with GABA receptors but has a different chemical structure.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with GABA receptors in a distinct manner. This uniqueness contributes to its specific pharmacological profile and potential therapeutic applications .
特性
CAS番号 |
62665-92-3 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC名 |
4-[[(2-chlorophenyl)-(2-hydroxyphenyl)methylidene]amino]butanoic acid |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-3-1-6-12(14)17(19-11-5-10-16(21)22)13-7-2-4-9-15(13)20/h1-4,6-9,20H,5,10-11H2,(H,21,22) |
InChIキー |
GEKHWKOTPPWQER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=NCCCC(=O)O)C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


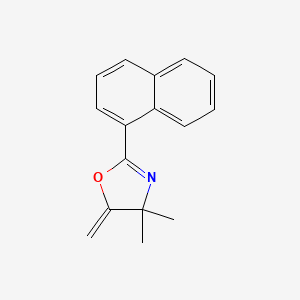
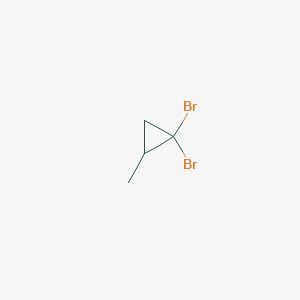
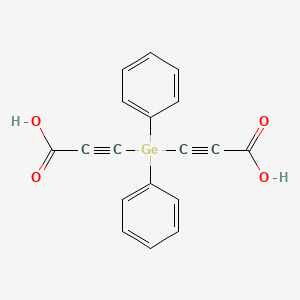
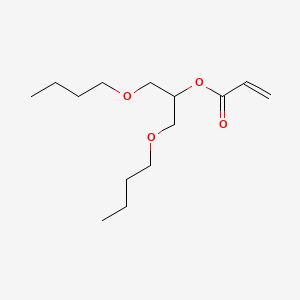
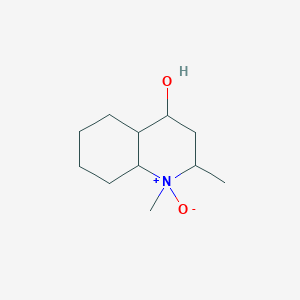

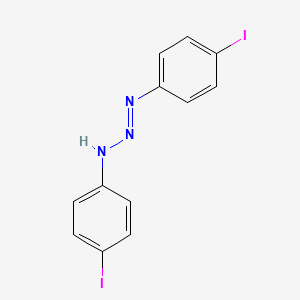
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
silane](/img/structure/B14515169.png)

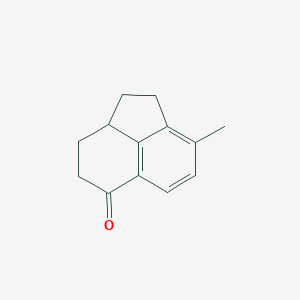
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
